molecular formula C22H17ClN2O2S B2457126 N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 710986-91-7

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

Cat. No.: B2457126
CAS No.: 710986-91-7
M. Wt: 408.9
InChI Key: XSVSUCYXHMMJQF-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with different reagents and conditions.

    Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase and topoisomerase, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenylquinolin-2-ol
  • 3-chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one

Uniqueness

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide group

Biological Activity

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C22H17ClN2O2S
  • CAS Number: 865616-28-0

The structure includes a quinoline core, which is known for its diverse biological activities, particularly in inhibiting various enzymes and receptors.

This compound exhibits several mechanisms of action:

  • Inhibition of Methionine Aminopeptidase (MetAP): Research indicates that quinolinyl sulfonamides, including this compound, are potent inhibitors of MetAP, an enzyme crucial for protein synthesis. This inhibition can lead to antitumor effects by disrupting protein maturation processes .
  • Interaction with DNA Gyrase and Topoisomerase: The compound may inhibit bacterial DNA gyrase and topoisomerase, which are essential for DNA replication and transcription. This suggests potential antimicrobial properties .
  • Cytotoxic Effects on Cancer Cells: In vitro studies have shown that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. The results are summarized in Table 1 below:

Cell Line IC50 (μM) Effect
HT-29 (Colon Carcinoma)X.XSignificant growth inhibition
M21 (Skin Melanoma)X.XModerate growth inhibition
MCF7 (Breast Carcinoma)X.XHigh sensitivity to treatment

Note: Actual IC50 values are hypothetical and should be replaced with real data from specific studies.

Case Studies

  • Study on Anticancer Activity: A series of derivatives based on this compound were tested for their ability to inhibit cell cycle progression in cancer cells. The findings indicated that certain analogs could effectively block the G2/M phase of the cell cycle, leading to increased apoptosis in treated cells .
  • Antimicrobial Activity Assessment: Another study focused on the antimicrobial properties of the compound against various bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections .

Properties

IUPAC Name

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-28(26,27)25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSUCYXHMMJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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